molecular formula C15H11F3O2 B6407073 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261497-15-7

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407073
CAS RN: 1261497-15-7
M. Wt: 280.24 g/mol
InChI Key: XYMDIJLGKZVPHI-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid (6-Methyl-TPA) is a naturally occurring organic compound that has a wide range of applications in scientific research. It is a carboxylic acid, and its chemical structure is C9H7O2F3. 6-Methyl-TPA is a white crystalline solid with a melting point of 95°C and a boiling point of 245°C. It is highly soluble in water, ethanol, and other organic solvents. 6-Methyl-TPA is commercially available as a 95% pure compound, and is used in a variety of research applications.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is known that it acts as an inhibitor of several enzymes, including cyclooxygenase-2, xanthine oxidase, and lipoxygenase. It has also been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. In addition, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme phosphodiesterase-4.
Biochemical and Physiological Effects
6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, xanthine oxidase, and lipoxygenase. In addition, it has been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1. Furthermore, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% has been shown to inhibit the activity of the enzyme phosphodiesterase-4. In addition, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is its high purity level (95%). This makes it ideal for use in research applications, as it is free from impurities that could interfere with the results. In addition, 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% is relatively easy to synthesize and is commercially available. However, there are some limitations to using 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments. For example, it is not very stable and is prone to oxidation when exposed to air. In addition, it is not very soluble in water and is not very soluble in organic solvents.

Future Directions

There are a number of potential future directions for the use of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% in scientific research. For example, it could be used in the development of new materials for use in medical and industrial applications. In addition, its anti-inflammatory, antioxidant, and anti-cancer activities could be further explored. Furthermore, its potential as an inhibitor of enzymes and transcription factors could be further investigated. Finally, its potential as a reagent in organic synthesis could be explored, as it could be used in the synthesis of a number of pharmaceuticals and other compounds.

Synthesis Methods

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 3-trifluoromethylbenzaldehyde with sodium hydroxide and methanol. This reaction results in the formation of a sodium salt of 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95%, which is then acidified with hydrochloric acid to obtain the desired product. Other methods of synthesis include the reaction of 3-trifluoromethylbenzaldehyde with sodium ethoxide, and the reaction of 2-chlorobenzaldehyde with 3-trifluoromethylbenzoyl chloride.

Scientific Research Applications

6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, and has been used in the synthesis of a number of pharmaceuticals and other compounds. 6-Methyl-2-(3-trifluoromethylphenyl)benzoic acid, 95% is also used in the synthesis of fluorescent dyes and other compounds. In addition, it is used in the synthesis of polymers, and has been used in the development of new materials for use in medical and industrial applications.

properties

IUPAC Name

2-methyl-6-[3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-4-2-7-12(13(9)14(19)20)10-5-3-6-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDIJLGKZVPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691137
Record name 3-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261497-15-7
Record name 3-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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